

# Dissolving Izorlisib for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Izorlisib |           |
| Cat. No.:            | B612118   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and formulation of **Izorlisib** (also known as GSK2126458 or Omipalisib) for in vivo animal studies. Adherence to these guidelines is crucial for ensuring consistent and reliable experimental outcomes.

**Compound Information** 

| Parameter        | Value                                | Reference |
|------------------|--------------------------------------|-----------|
| Synonyms         | GSK2126458, Omipalisib,<br>CH5132799 | [1][2]    |
| Target           | Class I PI3K, particularly<br>PI3Kα  | [3][4]    |
| Molecular Weight | 505.5 g/mol                          | [5]       |
| Appearance       | Crystalline solid                    | N/A       |

# **Solubility and Vehicle Formulations**

**Izorlisib** is a poorly water-soluble compound, necessitating the use of specific solvent systems for in vivo administration. The choice of vehicle can significantly impact drug exposure and should be selected based on the experimental requirements and administration route.[6] Below are validated formulations for preparing **Izorlisib** for animal studies.



Table 1: Izorlisib Solubility and Recommended Vehicles

for In Vivo Studies

| Formulation<br>Composition                                | Achievable<br>Concentration | Administration<br>Route | Notes                                                                                                                                                                                                                        | Reference |
|-----------------------------------------------------------|-----------------------------|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 10% DMSO +<br>90% Corn oil                                | ≥ 0.46 mg/mL                | Oral Gavage             | Prepare a stock solution in DMSO first, then dilute with corn oil. Suitable for studies where a simple vehicle is preferred. If the continuous dosing period exceeds half a month, this protocol should be chosen carefully. | [1]       |
| 10% DMSO +<br>40% PEG300 +<br>5% Tween-80 +<br>45% Saline | ≥ 2.5 mg/mL                 | Oral Gavage             | This multi- component system can achieve a higher concentration of Izorlisib. Solvents should be added sequentially. It is recommended to prepare this solution fresh daily.                                                 | [2][7]    |

Note: It is always recommended to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a large batch for your study.[6] For weakened



animals, it is advisable to keep the final DMSO concentration in the working solution below 2%.

# Experimental Protocols Protocol 1: Formulation in DMSO and Corn Oil

This protocol is suitable for achieving a concentration of at least 0.46 mg/mL.

#### Materials:

- · Izorlisib powder
- Dimethyl sulfoxide (DMSO), sterile
- · Corn oil, sterile
- Sterile tubes
- Vortex mixer

### Procedure:

- Prepare a stock solution: Accurately weigh the required amount of **Izorlisib** powder. Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 4.6 mg/mL).[1] Ensure complete dissolution by vortexing.
- Dilution with Corn Oil: In a sterile tube, add the required volume of the DMSO stock solution.
- Final Formulation: Add the corresponding volume of corn oil to achieve the final desired concentration and vehicle composition (10% DMSO, 90% corn oil). For example, to prepare 1 mL of a 0.46 mg/mL solution, add 100 μL of the 4.6 mg/mL DMSO stock to 900 μL of corn oil.[1]
- Mixing: Vortex the final solution thoroughly to ensure a homogenous suspension.
- Administration: Administer the formulation to the animals via oral gavage immediately after preparation.



## **Protocol 2: Formulation in a Multi-Component Vehicle**

This protocol allows for a higher concentration of **Izorlisib** ( $\geq 2.5 \text{ mg/mL}$ ).

### Materials:

- Izorlisib powder
- · Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile tubes
- Vortex mixer

### Procedure:

- Prepare a stock solution: Weigh the necessary amount of **Izorlisib** and dissolve it in DMSO to make a stock solution (e.g., 25.0 mg/mL).[7] Vortex until the compound is fully dissolved.
- Sequential Addition of Solvents:
  - To prepare 1 mL of the final formulation, start with 100 μL of the 25.0 mg/mL Izorlisib
     stock solution in DMSO.[7]
  - Add 400 μL of PEG300 to the DMSO solution and mix thoroughly.[7]
  - Add 50 μL of Tween-80 and mix again.[7]
  - Finally, add 450 μL of saline to bring the total volume to 1 mL.[7]
- Final Mixing: Vortex the solution extensively to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may aid in dissolution.[7]



• Administration: Use the freshly prepared formulation for oral administration to animals.

# Visualization of Experimental Workflow and Signaling Pathway Experimental Workflow for Izorlisib Formulation

The following diagram illustrates the general workflow for preparing **Izorlisib** for animal studies.



Click to download full resolution via product page



Caption: Workflow for preparing **Izorlisib** formulation.

# PI3K/mTOR Signaling Pathway Inhibition by Izorlisib

**Izorlisib** is a potent inhibitor of the PI3K/mTOR signaling pathway.[4][8] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is often observed in cancer.[4]





Click to download full resolution via product page

Caption: Izorlisib inhibits the PI3K/mTOR pathway.



# **Stability and Storage**

- Stock Solutions: DMSO stock solutions of **Izorlisib** can be stored at -20°C for up to one year
  or -80°C for up to two years.[1] It is advisable to aliquot the stock solution to avoid repeated
  freeze-thaw cycles.[1]
- Working Solutions: It is strongly recommended to prepare the final dosing formulations fresh on the day of administration to minimize the risk of precipitation or degradation.[6][7]

By following these detailed protocols and understanding the properties of **Izorlisib**, researchers can prepare stable and effective formulations for their animal studies, leading to more accurate and reproducible results.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dissolving Izorlisib for Animal Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b612118#how-to-dissolve-izorlisib-for-animal-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com